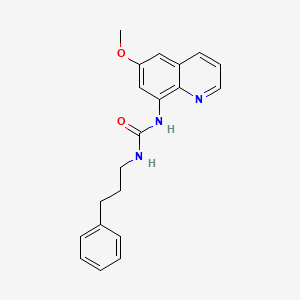

1-(6-Methoxyquinolin-8-yl)-3-(3-phenylpropyl)urea

Description

Properties

IUPAC Name |

1-(6-methoxyquinolin-8-yl)-3-(3-phenylpropyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2/c1-25-17-13-16-10-6-11-21-19(16)18(14-17)23-20(24)22-12-5-9-15-7-3-2-4-8-15/h2-4,6-8,10-11,13-14H,5,9,12H2,1H3,(H2,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNXLQHILOGLHDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)C=CC=N2)NC(=O)NCCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Methoxyquinolin-8-yl)-3-(3-phenylpropyl)urea typically involves the following steps:

Starting Materials: The synthesis begins with 6-methoxyquinoline and 3-phenylpropylamine.

Formation of Isocyanate: The 3-phenylpropylamine is reacted with phosgene or a phosgene substitute to form the corresponding isocyanate.

Urea Formation: The isocyanate is then reacted with 6-methoxyquinoline to form the desired urea derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(6-Methoxyquinolin-8-yl)-3-(3-phenylpropyl)urea can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a quinone derivative.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The urea moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted urea derivatives.

Scientific Research Applications

Based on the search results, here's what is known about the applications of phenyl urea and phenyl thiourea derivatives, including compounds similar to "1-(6-Methoxyquinolin-8-yl)-3-(3-phenylpropyl)urea":

Orexin Receptor Antagonists

- Sleep Disorders: Phenyl urea and phenyl thiourea derivatives can act as non-peptide antagonists of human orexin receptors, particularly orexin-1 receptors . Orexin-A, an agonist of orexin receptors, increases arousal and reduces paradoxical sleep and slow-wave sleep. Therefore, antagonists of these receptors may be useful in treating sleep disorders like insomnia .

- Other Disorders: These compounds are potentially useful in treating obesity, including that observed in Type 2 diabetes, as well as sleep disorders . They may also be beneficial for conditions such as sleep apnea, narcolepsy, parasomnia, and jet-lag syndrome . Sleep disturbances associated with neurological disorders, neuropathic pain, restless leg syndrome, heart and lung diseases, mental illnesses (depression or schizophrenia), and addictions may also be treated with these compounds .

- Additional Applications: Further uses include treatment for disturbed biological and circadian rhythms, pituitary diseases, functional or psychogenic amenorrhea, hyperalgesia, and different types of pain such as neuropathic pain, back pain, arthritic pain, and cancer pain . They may also help with pain related to infections like HIV or post-herpetic neuralgia, phantom limb pain, labor pain, post-chemotherapy pain, post-stroke pain, post-operative pain, and narcotic tolerance or withdrawal .

Other Urea Derivatives

- Inhibitors: Urea derivatives can be designed and synthesized as dual inhibitors of COX-2/sEH, showing anti-inflammatory and antiallodynic activity .

- Anti-HIV agents: Pyridyl-bearing fused bicyclic analogs with urea cores have demonstrated anti-HIV activity .

- Cancer Treatment: Certain N-phenyl-N'-(2-substituted-quinolinyl)urea derivatives are useful for the treatment of cancer .

- Inhibitors of multidrug resistant protein (MRP1): Certain urea derivatives can act as selective inhibitors of multidrug resistant protein (MRP1) and are thus particularly advantageous to coadminister an agent that is a selective inhibitor of that protein .

Mechanism of Action

The mechanism of action of 1-(6-Methoxyquinolin-8-yl)-3-(3-phenylpropyl)urea depends on its specific application:

Enzyme Inhibition: It may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis.

Receptor Modulation: It may interact with cell surface receptors, altering signal transduction pathways.

Molecular Targets and Pathways: The exact molecular targets and pathways would vary depending on the biological context and the specific enzymes or receptors involved.

Comparison with Similar Compounds

Similar Compounds

1-(6-Methoxyquinolin-8-yl)-3-(3-phenylpropyl)thiourea: Similar structure but with a sulfur atom replacing the oxygen in the urea moiety.

1-(6-Methoxyquinolin-8-yl)-3-(3-phenylpropyl)carbamate: Similar structure but with a carbamate group instead of a urea group.

Uniqueness

1-(6-Methoxyquinolin-8-yl)-3-(3-phenylpropyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyquinoline moiety and phenylpropyl group contribute to its potential as a versatile intermediate in synthetic chemistry and its promising biological activities.

Biological Activity

1-(6-Methoxyquinolin-8-yl)-3-(3-phenylpropyl)urea is a compound that belongs to the class of quinoline derivatives, which have gained attention due to their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, along with relevant case studies and research findings.

Antimicrobial Activity

Quinoline derivatives, including this compound, have demonstrated significant antimicrobial properties. In a study evaluating various quinoline derivatives, it was found that compounds with similar structures exhibited potent activity against a range of bacterial species such as Pseudomonas aeruginosa and Klebsiella pneumoniae. For instance, derivatives showed minimum inhibitory concentration (MIC) values ranging from to mg/mL, indicating strong antibacterial efficacy compared to standard drugs .

| Compound | Target Bacteria | MIC (mg/mL) |

|---|---|---|

| Compound A | Pseudomonas aeruginosa | |

| Compound B | Klebsiella pneumoniae | |

| This compound | Various | TBD |

Anticancer Activity

The anticancer potential of quinoline derivatives has been extensively studied. The compound has shown promising results in inhibiting cancer cell proliferation. For example, in vitro assays demonstrated that similar quinoline derivatives had IC50 values ranging from 4.12 mM against MCF-7 cells to lower values against other cancer cell lines . The presence of the methoxy group in the quinoline ring enhances its ability to interact with cellular targets involved in cancer progression.

| Cell Line | IC50 (mM) |

|---|---|

| MCF-7 | 4.12 |

| HCT116 | 2.27 |

| HeLa | 0.98 |

Anti-inflammatory Activity

Research indicates that quinoline derivatives can inhibit the production of inflammatory mediators. A specific study highlighted that compounds similar to this compound effectively reduced nitric oxide production in RAW 264.7 macrophages, suggesting a mechanism involving the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, a series of quinoline derivatives were synthesized and tested against various pathogens. The study found that modifications to the phenyl group significantly influenced antimicrobial potency. The derivative containing the methoxy group exhibited enhanced activity against resistant strains of bacteria.

Case Study 2: Anticancer Screening

A recent investigation involved screening several quinoline-based compounds for anticancer activity using zebrafish embryos as a model system. The results indicated that the presence of the methoxy group was crucial for reducing toxicity while maintaining anticancer efficacy.

Q & A

Q. What are the standard synthetic routes for 1-(6-Methoxyquinolin-8-yl)-3-(3-phenylpropyl)urea, and what key reaction parameters influence yield?

The synthesis typically involves coupling a 6-methoxyquinolin-8-amine derivative with a 3-phenylpropyl isocyanate intermediate. Key steps include:

- Amine activation : Use of carbodiimide coupling reagents (e.g., EDC or DCC) in anhydrous solvents like DMF or THF .

- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions.

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization (ethanol/water) ensures >95% purity . Yield optimization hinges on stoichiometric ratios, solvent polarity, and moisture exclusion.

Q. How is the molecular structure of this compound characterized, and which crystallographic software is commonly used?

Structural elucidation employs:

- X-ray crystallography : Single-crystal diffraction (Cu-Kα radiation) resolves bond lengths and angles.

- Software : SHELXL (for refinement) and Olex2 (for visualization) are standard for small-molecule crystallography .

- Spectroscopy : ¹H/¹³C NMR confirms proton environments, while IR identifies urea C=O stretches (~1640–1680 cm⁻¹) .

Q. What biological targets are associated with this compound, and what assays are used to evaluate its activity?

The compound’s urea and quinoline moieties suggest interactions with:

- Enzymes : Kinases (e.g., EGFR) or proteases, assessed via fluorescence-based inhibition assays .

- Cellular targets : Antiproliferative activity in cancer cell lines (e.g., MTT assay on HeLa or MCF-7 cells) .

- Mechanistic studies : Western blotting or qPCR to track downstream signaling pathways (e.g., apoptosis markers) .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data between in vitro and in vivo models?

Discrepancies may arise from:

- Bioavailability issues : Poor solubility or metabolic instability. Use pharmacokinetic profiling (LC-MS/MS) to monitor plasma concentrations .

- Model limitations : Orthotopic vs. xenograft tumor models. Validate targets via CRISPR knockouts or siRNA silencing in relevant cell lines .

- Dose-response variability : Employ Hill slope analysis to compare potency across models .

Q. What strategies optimize the compound’s synthetic yield while maintaining regioselectivity?

Advanced approaches include:

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min at 80°C vs. 12 hr conventional) .

- Protecting groups : Temporarily block reactive sites (e.g., Boc for amines) to direct coupling to the quinoline N-H .

- Catalysis : Pd-mediated cross-coupling for quinoline functionalization, achieving >80% regioselectivity .

Q. What computational methods predict the compound’s interaction with biological targets?

- Molecular docking (AutoDock Vina) : Screens against kinase ATP-binding pockets (PDB: 1M17) to prioritize targets .

- Molecular dynamics (GROMACS) : Simulates binding stability (RMSD <2 Å over 100 ns) .

- QSAR models : Correlate substituent effects (e.g., methoxy position) with IC₅₀ values from enzyme assays .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.